molecular formula C12H4Cl4O B131793 2,3,7,8-Tetrachlorodibenzofuran CAS No. 51207-31-9

2,3,7,8-Tetrachlorodibenzofuran

Cat. No.: B131793
CAS No.: 51207-31-9
M. Wt: 306.0 g/mol
InChI Key: KSMVNVHUTQZITP-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachlorodibenzofuran is a polychlorinated dibenzofuran with the chemical formula C₁₂H₄Cl₄O. It belongs to the family of chlorinated benzofurans, which contain between one and eight chlorine atoms attached to the parent dibenzofuran ring system . This compound is known for its environmental persistence and potential toxicity. It is not commercially produced but is formed as an unwanted by-product in various industrial processes .

Scientific Research Applications

2,3,7,8-Tetrachlorodibenzofuran is primarily studied for its environmental and toxicological impacts. It is used as a model compound to understand the behavior of polychlorinated dibenzofurans in the environment. Research applications include:

Mechanism of Action

Target of Action

The primary target of 2,3,7,8-Tetrachlorodibenzofuran (TCDF) is the aryl hydrocarbon receptor (AhR), also known as the dioxin receptor . This receptor is a ligand-activated transcription factor that regulates gene expression in response to environmental pollutants.

Mode of Action

TCDF interacts with its target, the AhR, by binding to it. This binding inhibits estrogen receptor (ER)-mediated gene transcription through indirect mechanisms, such as inducing competition between ER and AhR for their common co-activator AhR nuclear translocator (ARNT) .

Biochemical Pathways

Upon binding to the AhR, TCDF affects several biochemical pathways. It induces the expression of cytochrome P450 enzymes CYP1A1 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and environmental pollutants. The induction of these enzymes can lead to changes in the metabolism and detoxification processes within the body.

Pharmacokinetics

TCDF is a persistent organic pollutant (POP) that is resistant to environmental degradation . It has an estimated half-life of around 60 days in the soil and atmosphere . Due to its lipophilic nature, TCDF can easily accumulate in the food chain, leading to potential human exposure . .

Result of Action

The binding of TCDF to AhR and the subsequent changes in gene expression can have various molecular and cellular effects. For instance, TCDF can induce the production of enzymes involved in oxidative stress, potentially leading to DNA damage . It can also interfere with hormone signaling, which can have wide-ranging effects on various physiological processes .

Safety and Hazards

In animals, TCDF causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDF-contaminated materials suggest that TCDF is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDF’s ability to cause cancer .

Future Directions

The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The detailed reaction mechanisms between TCDF and CH radical have been systematically investigated . The present findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .

Preparation Methods

2,3,7,8-Tetrachlorodibenzofuran is not intentionally manufactured. It is typically formed as a by-product in industrial processes that involve chlorinated compounds. The formation conditions include alkaline mediums, temperatures over 150°C, and exposure to UV light or radical-forming substances . In the production of chlorinated pesticides, it is formed by the intermolecular condensation of ortho-chlorophenols. Additionally, intramolecular cyclization reactions of predibenzofurans and thermal waste treatment processes involving combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides also result in its formation .

Chemical Reactions Analysis

2,3,7,8-Tetrachlorodibenzofuran undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,3,7,8-Tetrachlorodibenzofuran is part of the broader family of polychlorinated dibenzofurans (PCDFs), which include compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

This compound is unique due to its specific chlorine substitution pattern, which influences its reactivity and toxicity compared to other PCDFs .

Properties

IUPAC Name

2,3,7,8-tetrachlorodibenzofuran
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InChI

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H
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InChI Key

KSMVNVHUTQZITP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C12H4Cl4O
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DSSTOX Substance ID

DTXSID3052147
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Molecular Weight

306.0 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Solubility

In water, 6.92X10-4 mg/l @ 26 °C
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Vapor Pressure

0.00000153 [mmHg]
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Mechanism of Action

The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Color/Form

Crystals from 2,2,4-trimethylpentane

CAS No.

51207-31-9, 89059-46-1
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Melting Point

227-228 °C
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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